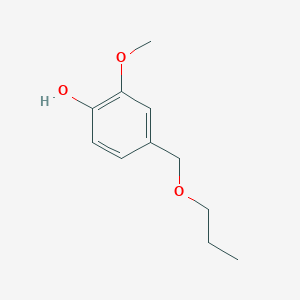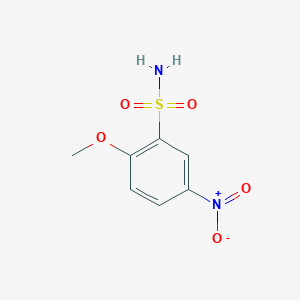
1,1-Cyclobutanedicarboxylic acid, 3-hydroxy-
Vue d'ensemble
Description
1,1-Cyclobutanedicarboxylic acid is a compound with the empirical formula C6H8O4 . It has a molecular weight of 144.13 . It is used in the design, studies, and structural model of antitumor dicycloplatin, a clinical cancer drug .
Synthesis Analysis
Cyclobutanecarboxylic acid can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid . This process involves heating 1,1-cyclobutanedicarboxylic acid in a distillation device at about 160°C to release carbon dioxide .Molecular Structure Analysis
The molecular structure of 1,1-Cyclobutanedicarboxylic acid is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H8O4/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2, (H,7,8) (H,9,10) .Physical And Chemical Properties Analysis
1,1-Cyclobutanedicarboxylic acid is a white fine crystalline powder . It has a molar mass of 144.13 g/mol . The compound is stored below +30°C .Applications De Recherche Scientifique
Anticancer Drug Design
This compound has been used in the design of new anticancer drugs. Specifically, it has been used to modify substituents in ligands to create a better version of carboplatin . The compound was combined with N-methylpyrazole as a carrier ligand to create a novel complex Pt (II) with antiproliferative activity .
Synthesis of Platinum Drugs
The compound has been used in the structural optimization of platinum drugs to improve drug-loading and antitumor efficacy of PLGA nanoparticles . The drug encapsulation efficacy varied from 0.2% to 1% and correlated with in silico modelling results .
Antitumor Activity
The compound has been used to formulate nanoparticles loaded with novel carboplatin derivatives. These nanoparticles demonstrated high application potential for anticancer therapy due to their efficacy and high hemocompatibility .
Apoptosis Induction
The PLGA nanoparticles loaded with novel carboplatin derivatives efficiently induced apoptosis in A549 cells . This shows the potential of the compound in inducing cell death in cancer cells.
Drug-Polymer Interaction Prediction
The compound has been used in molecular dynamics simulation to predict drug-polymer interaction and to optimize drug delivery systems .
Synthesis of New Ligands
The compound has been used as the starting compound to obtain new ligands via acylation with acid chlorides under optimized conditions .
Safety and Hazards
Orientations Futures
While specific future directions for 1,1-Cyclobutanedicarboxylic acid are not mentioned in the retrieved sources, it’s worth noting that cyclobutanecarboxylic acid, which can be prepared from 1,1-cyclobutanedicarboxylic acid, is an intermediate in organic synthesis . This suggests potential applications in the development of new synthetic methods and materials.
Mécanisme D'action
Target of Action
It has been found that similar compounds, such as platinum-based drugs, have been successful in worldwide clinical application against a variety of tumor types . These drugs primarily target cancer cells, inhibiting their growth and proliferation .
Mode of Action
It has been used in the synthesis of platinum-based drugs, which are known to kill cancer cells primarily through cross-linking dna and inhibiting transcription .
Biochemical Pathways
It’s worth noting that platinum-based drugs, which this compound has been used to synthesize, are known to interfere with dna replication and transcription, thereby inhibiting the growth and proliferation of cancer cells .
Pharmacokinetics
It’s known that the water solubility of a drug can significantly impact its bioavailability . More water-soluble drugs are excreted efficiently via the kidneys, leading to a marked decrease of nephrotoxicity .
Result of Action
Platinum-based drugs synthesized using similar compounds have shown high anticancer activity against gastric cancer cells, ovarian cancer cells, and colon cancer cells .
Propriétés
IUPAC Name |
3-hydroxycyclobutane-1,1-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c7-3-1-6(2-3,4(8)9)5(10)11/h3,7H,1-2H2,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPNWTJXLKERCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478207 | |
| Record name | 1,1-Cyclobutanedicarboxylic acid, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Cyclobutanedicarboxylic acid, 3-hydroxy- | |
CAS RN |
827032-76-8 | |
| Record name | 1,1-Cyclobutanedicarboxylic acid, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



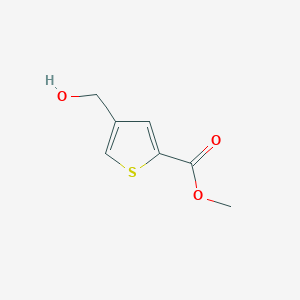
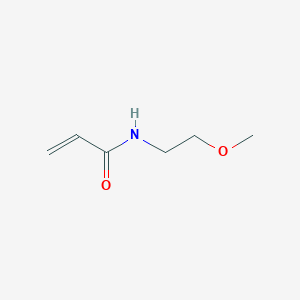
![4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3057502.png)
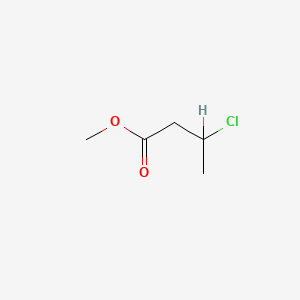

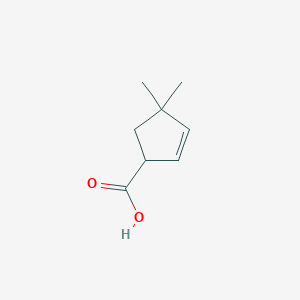



![Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B3057517.png)
